N,N-bis(3-pyridylmethyl)terephthalamide
Description
N,N-bis(3-pyridylmethyl)terephthalamide is a terephthalamide derivative featuring two 3-pyridylmethyl substituents attached to the terephthaloyl core. This compound is structurally characterized by its aromatic amide backbone and pyridine-containing side chains, which confer unique coordination and electronic properties. Terephthalamides are widely utilized in materials science, particularly in polymer synthesis and metal-organic frameworks (MOFs), due to their ability to act as ligands for transition metals and their role in forming supramolecular architectures . The 3-pyridylmethyl groups in this compound enhance its flexibility and metal-binding capacity compared to derivatives with pyridinyl substituents directly attached to the terephthaloyl core (e.g., N,N′-bis(4-pyridinyl)-terephthalamide, bpta) .
Properties
IUPAC Name |
1-N,4-N-bis(pyridin-3-ylmethyl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(23-13-15-3-1-9-21-11-15)17-5-7-18(8-6-17)20(26)24-14-16-4-2-10-22-12-16/h1-12H,13-14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJFYSBFPOCYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Variations
Terephthalamide derivatives differ primarily in the substituents attached to the amide nitrogen atoms. Key structural analogs include:
*Calculated based on molecular formula.
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase thermal stability and reduce solubility in polar solvents, whereas electron-donating groups (e.g., -NH₂, pyridyl) enhance metal coordination .
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